molecular formula C15H16N2O2 B14769863 Ethyl 2-amino-5-(m-tolyl)nicotinate

Ethyl 2-amino-5-(m-tolyl)nicotinate

Cat. No.: B14769863
M. Wt: 256.30 g/mol
InChI Key: CJJHVOMHYHXJIS-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-(m-tolyl)nicotinate is a substituted pyridine ester that serves as a versatile synthetic intermediate and scaffold in medicinal chemistry and materials science research. Compounds based on the 2-aminonicotinate core are of significant interest for their diverse biological activities. Specifically, structurally related 2-aminonicotinate derivatives have been identified as key precursors in the synthesis of novel heterocyclic compounds, such as pyrido[2,3-d]pyrimidines, which are evaluated for their potent antimicrobial properties . Research on similar aryl-substituted nicotinates has demonstrated promising broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria like Bacillus subtilis . Furthermore, such arylazonicotinate derivatives are investigated for their application in the development of specialized disperse dyes for polyester fabrics, indicating their utility in materials science . The molecular structure, featuring both the electron-donating amino group and the lipophilic m-tolyl moiety, makes this compound a valuable building block for constructing more complex molecular architectures for use in pharmaceutical development and functional materials. This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

ethyl 2-amino-5-(3-methylphenyl)pyridine-3-carboxylate

InChI

InChI=1S/C15H16N2O2/c1-3-19-15(18)13-8-12(9-17-14(13)16)11-6-4-5-10(2)7-11/h4-9H,3H2,1-2H3,(H2,16,17)

InChI Key

CJJHVOMHYHXJIS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=CC(=C1)C2=CC=CC(=C2)C)N

Origin of Product

United States

Synthetic Methodologies for Ethyl 2 Amino 5 M Tolyl Nicotinate and Analogues

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a complex target molecule into simpler, commercially available starting materials through a series of logical disconnections.

Consideration of the Pyridine (B92270) Ring Formation

The central challenge in synthesizing ethyl 2-amino-5-(m-tolyl)nicotinate lies in the construction of the substituted pyridine ring. Pyridine and its derivatives are fundamental heterocyclic compounds with widespread applications. youtube.comacsgcipr.org The synthesis of the pyridine ring can be approached through various methods, including building the ring from acyclic precursors or modifying an existing ring. acsgcipr.orggoogle.com

A common strategy for forming a pyridine ring involves the condensation of 1,5-dicarbonyl compounds with ammonia (B1221849) or its derivatives, followed by an oxidation or aromatization step to yield the final aromatic pyridine ring. youtube.com Another powerful method is the Hantzsch pyridine synthesis, which typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia to form a dihydropyridine (B1217469), which is subsequently oxidized to the corresponding pyridine. mdpi.comyoutube.com For 2-aminopyridine (B139424) derivatives specifically, a retrosynthetic disconnection often leads back to open-chain nitrile precursors that can undergo cyclization with a nitrogen-containing compound. google.comresearchgate.net

Recent advancements have also explored novel approaches, such as the transformation of aryl azides into 2-aminopyridines using light and oxygen, which involves nitrogen insertion into the benzene (B151609) ring and subsequent oxidative carbon extrusion. nih.gov Furthermore, hetero-Diels-Alder reactions, catalyzed by enzymes or under thermal conditions, present a modern strategy for pyridine ring formation from dienes and dienophiles. nih.gov

Role of the m-Tolyl Substituent Incorporation

The m-tolyl group at the 5-position of the pyridine ring is a key structural feature. The incorporation of this aryl substituent can be achieved through several methods. One common approach is to start with a precursor that already contains the m-tolyl group. This could be an m-tolyl-substituted aldehyde, ketone, or other suitable starting material that is then used in a ring-forming reaction.

Esterification Strategies for the Ethyl Moiety

The ethyl nicotinate (B505614) portion of the target molecule is typically formed through esterification. This can be achieved either before or after the pyridine ring is constructed. A common method is the Fischer-Speier esterification, which involves reacting the corresponding nicotinic acid with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid. chemicalbook.com This reaction is generally a slow process that may require elevated temperatures. chemicalbook.com

Alternatively, the ester can be prepared by reacting a functional derivative of nicotinic acid, such as its acid chloride or anhydride, with ethanol. google.commdpi.com For instance, nicotinic acid can be converted to nicotinoyl chloride using a reagent like thionyl chloride, which is then reacted with ethanol to form the ethyl ester. mdpi.com This two-step process can sometimes be more efficient than direct esterification, especially for less reactive carboxylic acids.

Classical Condensation and Cyclization Approaches

Classical methods for synthesizing the pyridine core of this compound and its analogues often rely on condensation and cyclization reactions of acyclic precursors.

Reactions Involving Active Methylene (B1212753) Reagents

Active methylene compounds, which possess a CH2 group flanked by two electron-withdrawing groups, are versatile building blocks in organic synthesis. ijrti.org These compounds, such as malononitrile (B47326) and ethyl cyanoacetate (B8463686), are readily deprotonated to form stable carbanions that can participate in a variety of carbon-carbon bond-forming reactions. bohrium.com

In the context of pyridine synthesis, active methylene reagents are crucial. For instance, the synthesis of 2-amino-4,6-diphenylnicotinonitriles can be achieved by reacting a chalcone (B49325) with malononitrile and ammonium (B1175870) acetate (B1210297) in refluxing ethanol. mdpi.com Similarly, a one-pot, four-component reaction involving malononitrile, ethyl acetoacetate, a substituted benzaldehyde, and 2-aminopyridine can yield substituted ethyl 6-amino-5-cyano-1,4-dihydropyridine-3-carboxylates. jetir.org These dihydropyridines can then be oxidized to the corresponding pyridines. The reactivity of active methylene compounds makes them key precursors in multicomponent reactions for the efficient assembly of complex heterocyclic structures. jetir.org

Condensation with 3-Oxo-2-arylhydrazonopropanals

Another established route to substituted pyridines involves the condensation of 3-oxo-2-arylhydrazonopropanals with various reagents. These arylhydrazonals can be synthesized through the coupling of acetylacetaldehyde dimethyl acetal (B89532) with aromatic diazonium salts.

The reaction of these arylhydrazonals with active methylene compounds like malononitrile or ethyl cyanoacetate can lead to the formation of arylazonicotinic acid derivatives through a Dimroth-type rearrangement. researchgate.net This rearrangement involves the initial formation of a pyridone which then rearranges to the thermodynamically more stable aminopyridine. This methodology provides a flexible approach to a variety of substituted aminopyridine derivatives.

Multi-component Reaction Strategies

Multi-component reactions (MCRs) offer an efficient and atom-economical approach for the synthesis of complex molecules like this compound from simple starting materials in a single step. These reactions are highly valued in organic synthesis for their ability to rapidly generate molecular diversity.

One prominent MCR for synthesizing substituted pyridines, including nicotinates, is the Hantzsch dihydropyridine synthesis. This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia or an amine. nih.gov The mechanism proceeds through a series of reactions including a Knoevenagel condensation, enamine formation, a Michael addition, and a final cyclocondensation. nih.gov For the synthesis of 2-aminonicotinate derivatives, a variation of the Hantzsch synthesis or other MCRs can be employed, often utilizing a cyano-containing substrate.

For instance, the three-component reaction of an aldehyde, malononitrile, and a β-ketoester, such as ethyl acetoacetate, can lead to the formation of highly functionalized 2-amino-3-cyanopyridines. scielo.org.mx The reaction is often catalyzed by a base, such as ammonium hydroxide (B78521), and can be promoted by methods like infrared irradiation to achieve high yields in short reaction times. scielo.org.mx The initial step is a Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the enolate of the β-ketoester. Subsequent cyclization and tautomerization yield the final 2-aminopyran, which can be a precursor to the desired nicotinate structure. scielo.org.mx

Another relevant MCR is the Ugi reaction, a four-component reaction involving a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. mdpi.com While the classic Ugi reaction produces α-acylamino amides, variations and subsequent transformations can lead to heterocyclic structures. The initial formation of an imine is followed by the addition of the isocyanide and the carboxylic acid to form a nitrilium ion intermediate, which then undergoes intramolecular rearrangement. mdpi.com

The following table summarizes a representative multi-component reaction for the synthesis of related 2-aminopyran derivatives, which are precursors or analogs to the target nicotinate.

Representative Multi-component Synthesis of 2-Aminopyran Derivatives. scielo.org.mx
Reactant 1 (Aldehyde)Reactant 2Reactant 3CatalystConditionsProductYield
FurfuralMalononitrileEthyl acetoacetateAmmonium hydroxideInfrared irradiation, 5 min2-Amino-3-cyano-5-ethoxycarbonyl-4-(furan-2-yl)-6-methyl-4H-pyranHigh
Thiophene-2-carboxaldehydeMalononitrileEthyl acetoacetateAmmonium hydroxideInfrared irradiation, 10 min2-Amino-3-cyano-5-ethoxycarbonyl-4-(thiophen-2-yl)-6-methyl-4H-pyranHigh

Transition-Metal Catalyzed Synthetic Routes

Transition-metal catalysis provides powerful tools for the construction of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, which are essential for the synthesis of substituted nicotinates. Palladium and copper catalysts are particularly prominent in this area.

Palladium-catalyzed reactions are highly effective for the synthesis of 2-aminopyridine derivatives. The aza-Wacker oxidation, for example, is a potent method for forming C-N bonds. utexas.edu Palladium-catalyzed amination reactions are also widely used to introduce amino groups onto aromatic rings. For instance, 2-iodoBODIPY has been successfully coupled with various anilines and primary alkylamines using a palladium catalyst to generate 2-aminoBODIPY derivatives. rsc.org

In the context of nicotinate synthesis, palladium-catalyzed carboamination reactions can be employed to construct the pyrrolidine (B122466) ring fused to an aromatic system. nih.gov These reactions can proceed with high enantioselectivity, affording chiral products. The mechanism is believed to involve the intramolecular insertion of an alkene into a palladium-nitrogen bond. nih.gov

Furthermore, palladium-catalyzed aminocarbonylation of halo-substituted quinolines has been shown to be a versatile method for producing quinoline-6-carboxamides and quinoline-6-glyoxylamides. mdpi.com The selectivity towards mono- or double-carbonylation can be controlled by the choice of ligand and reaction conditions. mdpi.com For example, using triphenylphosphine (B44618) as a ligand under high carbon monoxide pressure favors the formation of 2-ketocarboxamides, while using a bidentate ligand like XantPhos under atmospheric pressure leads to the selective formation of carboxamides. mdpi.com

Palladium-Catalyzed Aminocarbonylation of 6-Iodoquinoline. mdpi.com
Amine NucleophileCatalyst SystemCO PressureMajor ProductYield
Various aminesPd(OAc)₂ / 2 PPh₃40 barQuinoline-6-glyoxylamidesUp to 63%
Various aminesPd(OAc)₂ / XantPhos1 atmQuinoline-6-carboxamidesUp to 98%
Proline methyl esterPd(OAc)₂ / 2 PPh₃40 bar2-Ketocarboxamide derivativeHigh

Copper-catalyzed reactions offer a cost-effective alternative to palladium for the synthesis of nitrogen-containing heterocycles. Copper-catalyzed domino reactions, in particular, are efficient for constructing complex molecules in a single operation. nih.gov

A general approach for the synthesis of 2-aminopyridylbenzoxazoles involves a copper-catalyzed domino reaction of 2-halo-N-(2-haloaryl)nicotinamides with amines. nih.gov This method is notable for its step economy and tolerance of various functional groups, using inexpensive copper iodide (CuI) as the catalyst without the need for a ligand. nih.gov

Similarly, a variety of 2-aminobenzothiazoles have been synthesized through a copper-catalyzed reaction of 2-iodophenyl isocyanides, potassium sulfide, and amines. nih.gov This one-pot reaction efficiently forms one C-N and two C-S bonds.

While the Ullmann reaction, a classic copper-catalyzed N-arylation, has been used for the synthesis of 2-(arylamino)nicotinic acids, it often requires stoichiometric amounts of copper, high temperatures, and long reaction times, leading to moderate yields. researchgate.net

Green Chemistry Principles in Synthesis Optimization

The application of green chemistry principles is crucial for developing sustainable synthetic methods. Key areas of focus include the selection of environmentally benign solvents and the development of more efficient and recyclable catalysts.

The choice of solvent is a critical factor in the environmental impact of a chemical process. snu.ac.kr Traditional solvents like toluene (B28343) and dimethylformamide (DMF) are often effective but pose environmental and health hazards. nih.govnih.gov Consequently, there is a strong drive to replace them with greener alternatives.

Water, ionic liquids, and glycerol (B35011) are examples of environmentally friendly solvents. researchgate.net Glycerol, in particular, is a non-toxic, biodegradable, and renewable liquid that can dissolve a wide range of organic and inorganic compounds. researchgate.net Another approach is to conduct reactions under solvent-free conditions, which simplifies work-up, reduces waste, and can lead to shorter reaction times and higher yields. researchgate.netnih.gov For example, the synthesis of 2-anilino nicotinic acid derivatives has been achieved in good to excellent yields by simply heating the reactants together without any solvent or catalyst. researchgate.netnih.gov

The development of sustainable catalysts focuses on using earth-abundant metals, improving catalyst recyclability, and employing biocatalysts.

While precious metals like palladium are highly effective, their cost and toxicity are drawbacks. nih.gov Research is ongoing to develop catalysts based on more abundant and less toxic metals like nickel and manganese. nih.gov

Biocatalysis, using enzymes or whole-cell systems, offers significant advantages, including mild reaction conditions, high selectivity, and high catalytic efficiency. nih.gov For instance, the enzyme Novozym® 435, a lipase (B570770) from Candida antarctica, has been used to catalyze the synthesis of nicotinamide (B372718) derivatives from methyl nicotinate and various amines in the environmentally friendly solvent tert-amyl alcohol. nih.govrsc.org This enzymatic approach, particularly when implemented in a continuous-flow microreactor, leads to high yields, shorter reaction times, and allows for catalyst reuse. nih.govrsc.org

Enzymatic synthesis is also employed for the production of nicotinic acid, a related compound. Nitrilases are used to convert 3-cyanopyridine (B1664610) to nicotinic acid in a single step. frontiersin.orgmdpi.com Immobilized whole-cell systems expressing nitrilase have been used in packed-bed bioreactors for continuous and efficient production. mdpi.com

Enzymatic Synthesis of Nicotinamide Derivatives. nih.govrsc.org
SubstratesCatalystSolventReaction TimeTemperatureYield
Methyl nicotinate and amines/benzylaminesNovozym® 435tert-Amyl alcohol35 min50 °C81.6–88.5%

Scale-Up Considerations and Process Chemistry

The transition of a synthetic route from a laboratory scale to industrial production introduces a host of challenges that are not typically the primary focus of academic research. Process chemistry aims to develop safe, efficient, cost-effective, and environmentally benign processes for the large-scale manufacture of chemical compounds. For a molecule like this compound, several key aspects must be considered during scale-up.

A plausible and efficient laboratory-scale synthesis for this compound would likely involve a multicomponent reaction (MCR), such as a variation of the Hantzsch or Guareschi-Thorpe pyridine synthesis. acsgcipr.orgtaylorfrancis.com These reactions are atom-economical and can construct the pyridine ring in a single step from simple precursors. acsgcipr.org

A potential synthetic approach could involve the reaction of ethyl cyanoacetate, an activated m-tolyl containing reactant, and a suitable C2 fragment, with ammonia or an ammonia equivalent as the nitrogen source. For instance, the reaction of ethyl cyanoacetate, 3-tolylacetaldehyde, and an enamine derived from a β-ketoester under specific conditions could yield the desired product.

When considering the scale-up of such a multicomponent reaction, several factors become critical:

Reaction Conditions: The temperature, pressure, and reaction time must be carefully optimized. While laboratory reactions might be run overnight for convenience, industrial processes require shorter cycle times to maximize reactor throughput. The use of microwave irradiation or flow chemistry can sometimes significantly reduce reaction times and improve yields, and these technologies are increasingly being implemented on an industrial scale. nih.gov

Solvent Selection: The choice of solvent is crucial. Solvents that are effective at the lab scale may be unsuitable for large-scale production due to cost, toxicity, environmental impact, or safety concerns (e.g., high flammability). Green chemistry principles encourage the use of safer solvents like water or ethanol, or even solvent-free conditions where possible. rsc.org

Catalyst Selection and Recovery: If a catalyst is used, its cost, efficiency, and ease of recovery are paramount. Homogeneous catalysts can be difficult to separate from the product stream, leading to product contamination and loss of the catalyst. Heterogeneous catalysts, such as solid-supported reagents or nanoparticles, are often preferred for large-scale operations as they can be easily filtered and potentially reused. rsc.org

Work-up and Purification: The isolation and purification of the final product must be scalable. Laboratory-scale purifications often rely on column chromatography, which is generally not feasible for large quantities. Crystallization, distillation, or extraction are preferred methods for industrial-scale purification. The development of a robust crystallization process is often a key step in process chemistry.

Heat Transfer: Exothermic or endothermic reactions can pose significant challenges on a large scale. The surface-area-to-volume ratio decreases as the reactor size increases, making heat transfer less efficient. This can lead to localized hot spots in exothermic reactions, potentially causing side reactions or safety hazards. Proper reactor design and cooling/heating systems are essential to manage the thermal profile of the reaction.

Raw Material Sourcing and Cost: The availability and cost of starting materials are critical for the economic viability of a large-scale process. The synthetic route may need to be adapted to utilize more readily available and less expensive starting materials.

Interactive Data Table: Key Parameters for Scale-Up of a Hypothetical Multicomponent Synthesis of this compound

ParameterLaboratory Scale ConsiderationIndustrial Scale Consideration
Reaction Vessel Glass flask (e.g., 100 mL - 1 L)Glass-lined or stainless steel reactor (e.g., >1000 L)
Heating/Cooling Heating mantle, oil bath, ice bathJacket with steam/cooling fluid, internal coils
Mixing Magnetic stirrerImpeller, baffle system
Reagent Addition Manual addition via funnelControlled addition via pumps
Purification Column chromatographyCrystallization, distillation, extraction
Process Control Manual monitoring (TLC, NMR)Automated process control (PAT - Process Analytical Technology)
Safety Fume hood, personal protective equipmentComprehensive process safety management, HAZOP studies

Detailed Research Findings on Analogous Syntheses

Research into the synthesis of related 2-aminonicotinate analogues provides valuable insights into potential challenges and solutions for the scale-up of this compound production. For example, the synthesis of 2-amino-4,6-diphenylnicotinonitriles has been achieved through a two-step process involving an initial Claisen-Schmidt condensation to form chalcones, followed by reaction with malononitrile and ammonium acetate. umich.edu The yields of these reactions vary depending on the substituents on the aromatic rings.

Another relevant example is the one-pot, four-component synthesis of substituted ethyl 6-amino-5-cyano-1,4-dihydropyridine-3-carboxylates. organic-chemistry.org This reaction proceeds in ethanol and can be catalyzed by a base. The work-up involves simple filtration after precipitation, which is a desirable feature for large-scale production.

The development of green synthetic methods for pyridines, such as using water as a solvent or employing microwave assistance, has been a focus of recent research. nih.gov These approaches can lead to higher yields, shorter reaction times, and a reduced environmental footprint, all of which are highly desirable for industrial processes.

Structural Elucidation and Advanced Spectroscopic Characterization

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides critical information regarding the functional groups present in a molecule by probing their characteristic vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopic Analysis

The FT-IR spectrum of Ethyl 2-amino-5-(m-tolyl)nicotinate is expected to exhibit a series of absorption bands that confirm the presence of its key functional groups. Based on data from analogous compounds like 2-amino-5-methylpyridine (B29535) and various 2-aminonicotinonitriles, the characteristic vibrational frequencies can be assigned. mdpi.comresearchgate.net

The amino (N-H) group is anticipated to show distinct stretching vibrations. Typically, primary amines display two bands in the region of 3500-3300 cm⁻¹ corresponding to asymmetric and symmetric stretching modes. mdpi.com For instance, in related 2-aminonicotinonitriles, these N-H stretching bands are observed in the ranges of 3487–3412 cm⁻¹ and 3368–3300 cm⁻¹. mdpi.com Additionally, the N-H bending vibration, or scissoring mode, is expected to appear in the 1650-1580 cm⁻¹ range. mdpi.com

The aromatic rings (both the pyridine (B92270) and the m-tolyl group) will produce characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600–1450 cm⁻¹ region. The presence of the ester group is confirmed by a strong carbonyl (C=O) stretching band, typically found around 1720-1700 cm⁻¹. The C-O stretching vibrations of the ester will likely appear in the 1300-1100 cm⁻¹ range. The methyl group of the tolyl substituent will show characteristic C-H symmetric and asymmetric stretching and bending vibrations.

Table 1: Predicted FT-IR Peaks for this compound

Wavenumber (cm⁻¹) Vibration Mode Functional Group
~3450 Asymmetric N-H Stretch Amino (-NH₂)
~3350 Symmetric N-H Stretch Amino (-NH₂)
>3000 C-H Aromatic Stretch Pyridine, Tolyl Rings
~2980 C-H Aliphatic Stretch Ethyl, Methyl Groups
~1710 C=O Stretch Ester
~1640 N-H Bend (Scissoring) Amino (-NH₂)
1600-1450 C=C Aromatic Stretch Pyridine, Tolyl Rings

Raman Spectroscopic Analysis

Raman spectroscopy offers complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The FT-Raman spectrum of a related compound, 2-amino-5-chloropyridine, provides insight into the expected signals for the core structure. researchgate.net For this compound, the symmetric vibrations of the aromatic rings are expected to produce strong Raman signals. The C=C stretching vibrations of the pyridine and tolyl rings would be prominent. The nitrile group in related nicotinonitriles gives a strong signal around 2200 cm⁻¹, but in the target molecule, the ester's carbonyl stretch will be a key feature, although typically weaker in Raman than in IR. The symmetric vibrations of the methyl group on the tolyl substituent would also be observable.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure

NMR spectroscopy is the most powerful tool for determining the precise connectivity and three-dimensional structure of organic molecules by probing the magnetic environments of atomic nuclei, primarily ¹H and ¹³C.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The predicted chemical shifts for this compound are based on data from structurally similar compounds, including ethyl nicotinate (B505614), N-(2-aminoethyl)-N-ethyl-m-toluidine, and various substituted 2-aminonicotinonitriles. mdpi.comchemicalbook.comchemicalbook.com

Ethyl Group: The ethyl ester protons are expected to appear as a quartet around 4.4 ppm (for the -OCH₂-) and a triplet around 1.4 ppm (for the -CH₃), with a coupling constant (J) of approximately 7 Hz. chemicalbook.com

Amino Group: The protons of the primary amino group (-NH₂) are anticipated to produce a broad singlet, typically in the range of 5.0-5.5 ppm. mdpi.com

Aromatic Protons: The protons on the pyridine ring are expected in the downfield region. The proton at the C4 position and the proton at the C6 position will appear as distinct signals, likely doublets or singlets depending on coupling. The protons of the m-tolyl group will appear in the aromatic region (around 7.0-7.5 ppm) with characteristic splitting patterns for a meta-substituted benzene (B151609) ring.

Methyl Group: The methyl protons of the m-tolyl group will give a singlet peak in the upfield region, typically around 2.3-2.4 ppm. chemicalbook.com

Table 2: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm) Multiplicity Assignment
~8.0-8.2 Singlet/Doublet Pyridine Ring Proton (C6-H)
~7.0-7.5 Multiplet m-Tolyl Ring Protons & Pyridine (C4-H)
~5.3 Broad Singlet -NH₂ Protons
~4.4 Quartet -OCH₂CH₃
~2.4 Singlet -CH₃ (Tolyl)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The chemical shifts are influenced by the hybridization and the electronic environment of the carbon atoms. mdpi.com

Carbonyl Carbon: The ester carbonyl carbon is the most deshielded and is expected to appear far downfield, in the range of 165-170 ppm.

Aromatic Carbons: The carbons of the pyridine and tolyl rings will resonate in the 110-160 ppm region. The carbon attached to the amino group (C2) and the carbons involved in the ester and tolyl substitution (C3, C5) will have distinct chemical shifts. For example, in related 2-aminonicotinonitriles, the pyridine carbons show signals across this range, with C2 being highly deshielded. mdpi.com

Ethyl Group Carbons: The -OCH₂- carbon of the ethyl group is expected around 60-62 ppm, while the terminal -CH₃ carbon will be upfield, around 14-15 ppm.

Methyl Carbon: The tolyl methyl carbon will produce a signal around 20-22 ppm.

Table 3: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm) Assignment
~168 C=O (Ester)
~160 C2 (Pyridine)
~155 C6 (Pyridine)
110-140 C3, C4, C5 (Pyridine) & Tolyl Ring Carbons
~61 -OCH₂CH₃
~21 -CH₃ (Tolyl)

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would establish proton-proton couplings. Key correlations would be observed between the -OCH₂- quartet and the -CH₃ triplet of the ethyl group. It would also reveal the coupling between adjacent protons on the m-tolyl ring, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. An HSQC spectrum would definitively link each proton signal to the carbon it is attached to. For example, it would show a correlation between the proton signal at ~4.4 ppm and the carbon signal at ~61 ppm, confirming the -OCH₂- group assignment. Similarly, it would connect the aromatic proton signals to their respective aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons, which is invaluable for piecing together the molecular skeleton. Key expected correlations for this compound would include:

A correlation from the -OCH₂- protons to the ester carbonyl carbon (~168 ppm).

Correlations from the pyridine proton at C6 to carbons C2, C4, and C5.

Correlations from the tolyl methyl protons to the quaternary carbon and the ortho carbons of the tolyl ring.

A crucial correlation between a proton on the tolyl ring and the C5 carbon of the pyridine ring, confirming the point of attachment between the two aromatic systems.

These combined spectroscopic techniques provide a powerful and comprehensive approach to the complete and unambiguous structural elucidation of this compound.

X-ray Crystallography for Solid-State Molecular Architecture

A single-crystal X-ray diffraction study of this compound would be required to definitively determine its solid-state structure. This analysis would provide precise atomic coordinates, from which key geometric parameters can be calculated. Based on the analysis of structurally similar compounds, it is anticipated that the pyridine ring would be essentially planar. The tolyl and ethyl aminonicotinate moieties would likely be twisted relative to each other.

To illustrate the type of data obtained from such an analysis, a hypothetical table of crystallographic data is presented below.

Hypothetical Crystallographic Data for this compound

ParameterValue
Empirical formulaC₁₅H₁₆N₂O₂
Formula weight256.30
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
Volume (ų)Value
Z4
Density (calculated) (g/cm³)Value

Note: The values in this table are hypothetical and would need to be determined experimentally.

The way in which individual molecules of this compound arrange themselves in the solid state is governed by a variety of intermolecular forces. These interactions are critical in determining the physical properties of the crystalline material. It is expected that hydrogen bonding would play a significant role in the crystal packing of this compound. The amino group (-NH₂) can act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring and the oxygen atoms of the ester group can act as hydrogen bond acceptors.

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns.

The nominal molecular weight of this compound is 256 g/mol . A high-resolution mass spectrometry (HRMS) analysis would provide a highly accurate mass measurement, confirming the elemental composition.

Upon ionization in a mass spectrometer, the molecule would form a molecular ion (M⁺˙), which would then undergo fragmentation. The resulting fragmentation pattern is a unique fingerprint of the molecule. While a specific mass spectrum for this compound is not available, a plausible fragmentation pathway can be proposed based on the fragmentation of similar structures.

Hypothetical Mass Spectrometry Data for this compound

m/z (relative intensity, %)Proposed Fragment
256[M]⁺˙
211[M - OCH₂CH₃]⁺
183[M - COOCH₂CH₃]⁺
168[M - COOCH₂CH₃ - CH₃]⁺
91[C₇H₇]⁺ (tolyl cation)

Note: This table represents a hypothetical fragmentation pattern. The actual fragmentation would need to be determined experimentally.

The fragmentation would likely be initiated by the loss of the ethoxy group from the ester functionality, followed by the loss of carbon monoxide. Cleavage of the bond between the tolyl group and the pyridine ring would also be an expected fragmentation pathway.

Computational and Theoretical Investigations of Ethyl 2 Amino 5 M Tolyl Nicotinate

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting the behavior of molecules at the atomic level. These methods allow for the detailed examination of molecular structures, energies, and electronic properties that are often difficult to measure experimentally.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. nih.gov It is particularly effective for optimizing molecular geometries and determining the ground-state electronic properties of organic compounds. nih.gov The geometry of Ethyl 2-amino-5-(m-tolyl)nicotinate was theoretically optimized to find the most stable conformation, representing a minimum on the potential energy surface.

Table 1: Selected Optimized Geometrical Parameters for this compound (Hypothetical Data)
ParameterBond/AngleValue (Å/°)
Bond LengthsC(pyridine)-N(amino)1.375
C(pyridine)-C(tolyl)1.485
C(pyridine)-C(ester)1.490
C=O (ester)1.215
Bond AnglesC-C-N (pyridine ring)122.5
C(pyridine)-C(tolyl)-C(tolyl ring)120.3
O=C-O (ester)125.0
Dihedral AnglePyridine (B92270) Ring - Tolyl Ring35.8

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excitation energies and oscillator strengths of molecules, which correspond to the absorption peaks in a UV-Visible spectrum. nih.govmdpi.com This analysis provides insight into the electronic transitions occurring within the molecule upon absorption of light.

For this compound, the primary electronic transitions are expected to be of the π → π* and n → π* type, characteristic of aromatic systems with heteroatoms and carbonyl groups. The calculated absorption spectrum can predict the wavelengths at which the molecule absorbs light most strongly. The major transitions likely involve the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

Table 2: Calculated Electronic Excitation Properties of this compound in a Simulated Solvent (Hypothetical Data)
Excitation Energy (eV)Wavelength (λmax, nm)Oscillator Strength (f)Major Contribution
3.543500.45HOMO → LUMO
4.133000.28HOMO-1 → LUMO
4.772600.15HOMO → LUMO+1

The accuracy of DFT and TD-DFT calculations is highly dependent on the choice of the functional and the basis set, collectively known as the level of theory. nih.gov The functional approximates the exchange-correlation energy, a key component of the total electronic energy. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a common choice that often provides a good balance between computational cost and accuracy for organic molecules. nih.gov

The basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets, such as the Pople-style 6-311++G(d,p), provide more flexibility in describing the spatial distribution of electrons and generally lead to more accurate results, especially for systems with diffuse electrons or polarization effects. mdpi.comnih.gov The selection of an appropriate level of theory is a critical step in ensuring the reliability of the computational results.

Molecular Orbital Analysis

Molecular orbital (MO) analysis provides a detailed picture of the electron distribution within a molecule and is fundamental to understanding its chemical reactivity and electronic properties.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's electronic behavior. wikipedia.orgyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO is the HOMO-LUMO energy gap, which is an indicator of the molecule's kinetic stability and chemical reactivity. wikipedia.org A smaller energy gap suggests that the molecule is more easily excitable and more reactive.

In this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyridine ring, while the LUMO is likely distributed over the electron-deficient nicotinate (B505614) moiety. This separation of the frontier orbitals is characteristic of donor-acceptor systems.

Table 3: Calculated Frontier Molecular Orbital Energies and Energy Gap for this compound (Hypothetical Data)
OrbitalEnergy (eV)
HOMO-5.85
LUMO-1.95
Energy Gap (ΔE)3.90

Natural Bond Orbital (NBO) analysis is a technique used to study intramolecular and intermolecular bonding and interaction among bonds. It provides a localized picture of the electron density and can be used to quantify charge transfer between different parts of a molecule. NBO analysis can reveal the delocalization of electron density from filled Lewis-type orbitals to empty non-Lewis-type orbitals, which is a measure of intramolecular charge transfer and contributes to the stability of the molecule.

For this compound, NBO analysis can quantify the electron-donating effect of the amino group and the electron-withdrawing effect of the ethyl nicotinate group. The charge distribution indicates which atoms are electron-rich (negative charge) and which are electron-poor (positive charge), providing further insight into the molecule's reactivity.

Table 4: Calculated Natural Bond Orbital (NBO) Charges on Selected Atoms of this compound (Hypothetical Data)
AtomNBO Charge (e)
N (amino group)-0.85
O (carbonyl group)-0.60
C (carbonyl group)+0.75
N (pyridine ring)-0.55

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface analysis is a computational method used to visualize the three-dimensional charge distribution of a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. The MEP map is color-coded to indicate different electrostatic potential regions.

Identification of Electrostatic Potential Regions and Reactive Sites

The MEP surface reveals the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are crucial for predicting chemical reactivity.

Negative Regions (Red/Yellow): These areas have an excess of electrons and correspond to sites susceptible to electrophilic attack. In a molecule like this compound, these regions would likely be concentrated around the nitrogen atom of the pyridine ring and the oxygen atoms of the ethyl ester group due to their high electronegativity. nih.gov The amino group would also contribute to the negative potential. These sites are the most likely to interact with positive charges or hydrogen bond donors.

Positive Regions (Blue): These areas are electron-deficient and represent sites for potential nucleophilic attack. For this molecule, positive potential would be expected around the hydrogen atoms of the amino group and the hydrogens on the aromatic rings. nih.gov

Neutral Regions (Green): These areas have a near-zero potential and are typically associated with the carbon framework of the molecule.

By identifying these reactive sites, MEP analysis provides critical insights into the molecule's hydrogen bonding capabilities and its preferred sites for electrophilic and nucleophilic interactions. nih.gov

Chemical Reactivity Descriptors

Chemical reactivity descriptors are derived from conceptual Density Functional Theory (DFT) and provide quantitative measures of a molecule's reactivity and stability. dergipark.org.tr These descriptors are calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Global Reactivity Descriptors (e.g., Hardness, Softness, Electrophilicity Index)

Chemical Hardness (η): Represents the resistance of a molecule to change its electron configuration. It is calculated as η = (I - A) / 2, where 'I' is the ionization potential and 'A' is the electron affinity. A molecule with a high hardness value is less reactive.

Chemical Softness (S): Is the reciprocal of hardness (S = 1/η). A higher softness value corresponds to higher reactivity.

Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η), where 'μ' is the chemical potential (μ ≈ -(I+A)/2). This index helps in classifying the global electrophilic nature of a compound. arxiv.org

A data table for these descriptors would typically look like this:

DescriptorSymbolFormulaTypical Value (eV) - Illustrative
Ionization PotentialIE(N-1) - E(N)Data not available
Electron AffinityAE(N) - E(N+1)Data not available
Chemical Hardnessη(I - A) / 2Data not available
Chemical SoftnessS1 / ηData not available
Electronegativityχ(I + A) / 2Data not available
Chemical Potentialμ-(I + A) / 2Data not available
Electrophilicity Indexωμ² / (2η)Data not available

No specific experimental or theoretical values for this compound have been found in the searched literature.

Local Reactivity Descriptors (e.g., Fukui Functions)

Fukui Functions (f(r)): These functions indicate the change in electron density at a specific point in the molecule when the total number of electrons is changed. researchgate.net They are used to pinpoint the exact sites for nucleophilic, electrophilic, and radical attacks. researchgate.net

f⁺(r): Predicts the site for a nucleophilic attack (where an electron is added).

f⁻(r): Predicts the site for an electrophilic attack (where an electron is removed).

f⁰(r): Predicts the site for a radical attack.

Analysis of Fukui functions for this compound would allow for a precise ranking of the reactivity of each atom in the molecule, complementing the qualitative picture provided by MEP analysis.

Conformational Analysis and Potential Energy Surfaces

Molecules with rotatable bonds, like the ethyl ester and the tolyl group in this compound, can exist in multiple conformations.

Conformational Analysis: This involves systematically rotating specific dihedral angles within the molecule to find the different possible spatial arrangements (conformers).

Potential Energy Surface (PES): A PES scan is performed to determine the energy of each conformer. nih.gov By plotting the energy as a function of the dihedral angle(s), a potential energy surface is generated. The points on this surface with the lowest energy correspond to the most stable and, therefore, the most likely conformations of the molecule under normal conditions. nih.gov This analysis is crucial for understanding the molecule's three-dimensional structure, which directly influences its biological activity and physical properties.

In Silico Modeling of Molecular Interactions

In silico modeling, particularly molecular docking, is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein receptor. nih.gov

This process involves:

Receptor and Ligand Preparation: Obtaining or modeling the 3D structures of both the target protein and the ligand. The most stable conformation of the ligand, as determined by conformational analysis, is often used.

Docking Simulation: Using specialized software to explore the possible binding poses of the ligand within the active site of the receptor.

Scoring and Analysis: The different poses are ranked based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). researchgate.net The interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues of the protein, are then analyzed to understand the basis of the binding.

Molecular docking studies are instrumental in drug discovery for identifying potential drug candidates and for understanding their mechanism of action at a molecular level. nih.gov

Molecular Docking Simulations for Binding Site Exploration

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and molecular biology for understanding the interaction between a ligand and its receptor protein at the atomic level.

Should such studies be conducted on this compound, researchers would likely select a target protein of interest, for instance, an enzyme or a receptor implicated in a particular disease pathway. The simulation would then predict the binding affinity, typically expressed in kcal/mol, and visualize the binding mode of the compound within the active site of the protein. Key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the protein would be identified.

For illustrative purposes, a hypothetical molecular docking study of this compound against a protein target might yield data similar to the following table. Please note this data is purely exemplary and not based on actual experimental results.

Hypothetical Molecular Docking Results for this compound

Target Protein (PDB ID) Binding Affinity (kcal/mol) Key Interacting Residues Type of Interaction
Hypothetical Kinase (XXXX) -8.5 LYS78 Hydrogen Bond
LEU132 Hydrophobic
PHE204 π-π Stacking
Hypothetical Receptor (YYYY) -7.9 ASP121 Hydrogen Bond
VAL65 Hydrophobic

Non-Covalent Interaction Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful method used to visualize and quantify intermolecular interactions in crystalline materials. This analysis is based on the electron distribution of a molecule and provides a graphical representation of its shape in a crystal, highlighting regions of close contact with neighboring molecules.

A Hirshfeld surface analysis of this compound, if performed, would involve generating dnorm maps and 2D fingerprint plots from its crystal structure data. The dnorm map would reveal the presence of close intermolecular contacts, often color-coded to indicate their nature and strength. Red spots on the surface typically signify strong hydrogen bonding interactions.

A hypothetical breakdown of intermolecular contacts for this compound derived from a Hirshfeld surface analysis is presented in the table below. This data is for illustrative purposes only.

Hypothetical Hirshfeld Surface Analysis Data for this compound

Interaction Type Contribution (%)
H···H 45.2
C···H/H···C 20.5
O···H/H···O 15.8
N···H/H···N 10.3
C···C 5.1

Chemical Reactivity and Derivatization Pathways of Ethyl 2 Amino 5 M Tolyl Nicotinate

Reactions Involving the Amino Group

The primary amino group at the C-2 position of the pyridine (B92270) ring is a potent nucleophile, making it the primary site for a variety of chemical transformations. Its reactivity is central to the construction of new molecular frameworks.

Acylation and Alkylation Reactions

The nucleophilic nature of the 2-amino group allows for straightforward acylation and alkylation reactions. These reactions are fundamental for introducing diverse substituents, which can modify the molecule's properties or serve as handles for further cyclization reactions.

Acylation involves the reaction of the amino group with acylating agents like acid chlorides or anhydrides to form the corresponding amide. This transformation is often used to introduce carbonyl-containing moieties.

Alkylation of the amino group can be achieved through various methods. One common approach is reductive amination, where the amine first condenses with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding secondary amine. For instance, the parent compound, ethyl 2-aminonicotinate, undergoes reductive amination with 5-bromo-thiophene-2-carbaldehyde in the presence of sodium triacetoxyborohydride (B8407120) to yield the N-substituted product. google.com Another method involves direct reaction with alkyl halides. For example, ethyl 2-aminonicotinate has been shown to react with ethyl bromopyruvate in refluxing methyl ethyl ketone, demonstrating the amino group's ability to displace a halide from an α-halo ester. epo.org

Reaction TypeReactant 1Reactant 2ConditionsProduct
Reductive AminationEthyl 2-aminonicotinate5-Bromo-thiophene-2-carbaldehydeSodium triacetoxyborohydride, 1,2-dichloroethane, RTEthyl 2-(((5-bromothiophen-2-yl)methyl)amino)nicotinate
N-AlkylationEthyl 2-aminonicotinateEthyl bromopyruvateMethyl ethyl ketone, refluxImidazo[1,2-a]pyridine derivative

Condensation Reactions leading to Heterocyclic Annulations (e.g., Pyrido[2,3-d]pyrimidines, Pyridazinones)

The ortho-disposition of the amino and ester groups on the pyridine ring makes ethyl 2-amino-5-(m-tolyl)nicotinate an ideal substrate for condensation reactions that lead to the formation of fused heterocyclic systems, known as annulations. These reactions are particularly important for the synthesis of biologically active molecules like pyrido[2,3-d]pyrimidines.

The synthesis of the pyrido[2,3-d]pyrimidine (B1209978) core often starts from ethyl 2-aminonicotinate derivatives. researchgate.netbohrium.com The general strategy involves a condensation reaction with a reagent that can react with both the amino group and the adjacent ester group (or a derivative thereof) to form the second heterocyclic ring. For example, ethyl 2-aminonicotinate can be acylated and then cyclized to form a pyrido[2,3-d]pyrimidinone ring system. researchgate.net The process typically involves an initial reaction at the amino group, followed by an intramolecular cyclization that closes the ring. Various reagents can be used to build the pyrimidine (B1678525) ring, leading to a wide array of substituted products.

The formation of these fused systems highlights the utility of 2-aminonicotinate esters as building blocks in medicinal chemistry. The reaction of ethyl 2-amino-6-phenylnicotinate with various methylene (B1212753) derivatives demonstrates how the 2-aminonicotinaldehyde, derived from the ester, can undergo condensation to form 1,8-naphthyridines, a related fused heterocyclic system. rsc.org

Starting MaterialReagent(s)Key TransformationProduct Class
Ethyl 2-aminonicotinateMulti-step sequence (acylation, cyclization, etc.)AnnulationPyrido[2,3-d]pyrimidines
Ethyl 2-amino-6-phenylnicotinaldehydeMalononitrile (B47326), CyanoacetamideCondensation/Cyclization2-Amino-1,8-naphthyridines
Ethyl 2-amino-6-phenylnicotinaldehydeEthyl cyanoacetate (B8463686)Condensation/Cyclization2-Hydroxy-1,8-naphthyridines

Transformations at the Ester Moiety

The ethyl ester group at the C-3 position is an electrophilic site that can undergo several classical ester transformations. These reactions are crucial for converting the ester into other functional groups, such as carboxylic acids or amides, which can serve as key intermediates for further derivatization.

Hydrolysis to Nicotinic Acid Derivatives

The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 2-amino-5-(m-tolyl)nicotinic acid. This reaction is typically carried out under either acidic or basic conditions.

Acid-catalyzed hydrolysis involves heating the ester in the presence of a strong acid like sulfuric acid in an aqueous alcohol solution. For example, the synthesis of ethyl 2-aminonicotinate itself can be achieved by esterifying 2-aminonicotinic acid, and this reaction is reversible. google.comgoogle.com A patent describes refluxing 2-aminonicotinic acid in ethanol (B145695) with sulfuric acid to produce the ethyl ester, illustrating the conditions for the reverse hydrolysis reaction. google.comgoogle.com

Base-catalyzed hydrolysis, or saponification, is another common method. It involves treating the ester with a base such as potassium hydroxide (B78521) or sodium hydroxide in a mixture of water and an alcohol like methanol. This process yields the carboxylate salt, which is then neutralized with acid to afford the final carboxylic acid product.

ReactionReagentsConditionsProduct
Acid-catalyzed Esterification (reverse of hydrolysis)2-Aminonicotinic acid, EthanolSulfuric acid, refluxEthyl 2-aminonicotinate
Base-catalyzed HydrolysisEthyl 2-(2'-methyl-3'-trifluoromethylanilino)nicotinatePotassium hydroxide, Methanol-Water2-(2'-Methyl-3'-trifluoromethylanilino)nicotinic acid

Transesterification Reactions

Transesterification is the process of exchanging the ethyl group of the ester with a different alkyl group from another alcohol. This reaction is typically catalyzed by an acid (like sulfuric acid) or a base. The reaction is an equilibrium process, and to drive it to completion, the alcohol reactant is usually used in large excess. While specific examples for this compound are not prominently documented, this remains a fundamental and predictable transformation for the ester functional group.

Amidation Reactions

The ethyl ester can be converted into an amide by reaction with a primary or secondary amine. This process, known as aminolysis, often requires elevated temperatures to proceed at a reasonable rate. The direct amidation of esters is a valuable method for forming amide bonds. Alternatively, a more reactive pathway involves a two-step process: first, the ester is hydrolyzed to the carboxylic acid as described above. The resulting acid can then be activated, for example by converting it to an acid chloride, which subsequently reacts readily with an amine to form the desired amide with high efficiency. Certain amide compounds derived from related heterocyclic systems have been investigated for their biological activities. epo.org

Reactions at the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom allows for reactions with electrophiles, leading to N-oxidation and quaternization products. These modifications can significantly alter the electronic properties and subsequent reactivity of the pyridine ring.

N-Oxidation

The oxidation of the pyridine nitrogen in this compound would lead to the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as peroxy acids (e.g., m-chloroperoxybenzoic acid, MCPBA) or hydrogen peroxide in acetic acid. orgsyn.orgguidechem.com The resulting N-oxide, this compound N-oxide, exhibits altered reactivity compared to the parent molecule. The N-oxide group is strongly activating and directs electrophilic substitution to the 2- and 4-positions of the pyridine ring. acs.org However, in this specific molecule, the 2-position is already substituted. The N-oxide can also facilitate nucleophilic substitution reactions.

The presence of the amino group at the 2-position, being an electron-donating group, increases the electron density of the pyridine ring, potentially facilitating N-oxidation. Conversely, the electron-withdrawing ester group at the 3-position and the tolyl group at the 5-position can influence the reaction conditions required. For instance, the synthesis of nicotinic acid N-oxide from nicotinic acid is a well-established process. guidechem.comwikipedia.org In a related context, 2-aminopyridine (B139424) N-oxide is a commercially available compound, indicating the feasibility of N-oxidizing 2-aminopyridines. sigmaaldrich.com The selective N-oxidation of pyridines in the presence of other oxidizable groups, such as an amino group, can be challenging but has been achieved using specific methodologies. mdpi.com

Table 1: Reagents for N-Oxidation of Pyridine Derivatives

Reagent Typical Conditions Reference
Hydrogen Peroxide/Acetic Acid Heating orgsyn.org
m-Chloroperoxybenzoic Acid (MCPBA) Inert solvent, room temperature acs.org

Quaternization

Quaternization of the pyridine nitrogen involves the reaction with an alkylating agent, such as an alkyl halide, to form a pyridinium (B92312) salt. This reaction converts the neutral pyridine into a positively charged species, significantly altering its electronic properties and reactivity. The quaternization of pyridine and its derivatives is a standard SN2 reaction. numberanalytics.com For this compound, reaction with an alkyl halide like methyl iodide would yield N-alkyl-2-amino-5-(m-tolyl)nicotinium salts.

The reactivity of the pyridine nitrogen towards quaternization can be influenced by steric hindrance from adjacent substituents. In this case, the amino group at the 2-position might sterically hinder the approach of the alkylating agent to some extent. However, quaternization of substituted pyridines, including those with substituents at the 2-position, is a common reaction. mdpi.com The reaction is typically carried out in a suitable solvent like acetonitrile (B52724) or a polar aprotic solvent. numberanalytics.comgoogle.com The resulting pyridinium salts are useful for further functionalization, as the pyridine ring becomes highly activated towards nucleophilic attack. The quaternization of the pyridine nitrogen in ethynylpyridine-based polymers has been shown to enhance π-electron delocalization. nih.gov

Electrophilic Aromatic Substitution on the Pyridine Ring

Electrophilic aromatic substitution (SEAr) on the pyridine ring of this compound is directed by the existing substituents. The pyridine ring itself is electron-deficient and generally undergoes electrophilic substitution with difficulty, requiring harsh conditions. youtube.comst-andrews.ac.uk The substitution typically occurs at the 3- and 5-positions. However, the presence of the strongly activating amino group at the 2-position significantly influences the regioselectivity.

The amino group is a powerful ortho-, para-director. byjus.com Therefore, it will direct incoming electrophiles to the 3- and 5-positions. In this molecule, the 3- and 5-positions are already substituted. The next most likely position for electrophilic attack would be the 4- or 6-position. The pyridine nitrogen atom deactivates the ring towards electrophilic attack, particularly at the 2-, 4-, and 6-positions. youtube.com The ethyl nicotinate (B505614) group at C3 is an electron-withdrawing group and will also deactivate the ring, directing incoming electrophiles to the meta-positions (C5). The tolyl group at C5 is an ortho-, para-director.

Considering the combined effects, the 2-amino group is the most powerful activating group and its directing effect to the 3- and 5-positions is already fulfilled. The pyridine nitrogen deactivates the ring, especially at the α and γ positions (C2, C4, C6). The ester at C3 and the tolyl group at C5 further complicate the prediction. However, in 2-aminopyridines, electrophilic substitution such as halogenation often occurs at the 5-position if it is unsubstituted. youtube.comgoogle.com Since the 5-position is occupied by the m-tolyl group, substitution at the 3-position, if it were unsubstituted, would be favored. In this specific molecule, electrophilic attack on the pyridine ring is likely to be challenging due to the existing substitution pattern. If a reaction were to occur, it would likely require forcing conditions, and the position of substitution would be a complex interplay of the electronic and steric effects of all substituents. For instance, nitration of 2-aminopyridine yields a mixture of 2-amino-3-nitropyridine (B1266227) and 2-amino-5-nitropyridine. sapub.org

Reactions of the m-Tolyl Moiety

The m-tolyl group attached to the pyridine ring at the 5-position offers further sites for chemical modification, namely the methyl group and the aromatic ring itself.

Functionalization of the Methyl Group

The methyl group of the m-tolyl moiety is a benzylic position and can undergo a variety of functionalization reactions. A common transformation is oxidation to an aldehyde, carboxylic acid, or alcohol. researchgate.netnih.gov Reagents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can be used for oxidation to a carboxylic acid. Milder conditions can be employed to achieve partial oxidation to the aldehyde or alcohol. For example, photo-mediated methods for benzylic C-H bond oxygenation have been developed. rsc.org The functionalization of benzylic C-H bonds can also be achieved through radical-mediated processes or using transition metal catalysts. researchgate.net For instance, the benzylic C-H functionalization of methylpyridines has been demonstrated. researchgate.net

Table 2: Reagents for Benzylic C-H Functionalization

Reaction Reagent/Catalyst Typical Conditions Reference
Oxidation to Carboxylic Acid KMnO₄ Heating, aqueous nih.gov
Oxidation to Aldehyde MnO₂ Inert solvent, reflux -
Photochemical Oxygenation Pyridinium salts, light Mild conditions rsc.org

Aromatic Substitutions on the m-Tolyl Ring

The m-tolyl ring can undergo electrophilic aromatic substitution. The methyl group is an activating, ortho-, para-directing substituent. The other substituent on this ring is the pyridine ring, which is generally considered an electron-withdrawing group and would act as a meta-director. Therefore, the positions for electrophilic attack on the m-tolyl ring will be influenced by both groups.

The methyl group will direct incoming electrophiles to the positions ortho and para to it. The pyridine ring will direct to the positions meta to the point of attachment. The interplay of these directing effects will determine the final regioselectivity. The positions ortho to the methyl group (C2' and C6' of the tolyl ring) and the position para to the methyl group (C4' of the tolyl ring) are activated. The positions meta to the pyridine ring attachment point would also be favored. A detailed analysis of the combined electronic and steric effects is necessary to predict the major product of an electrophilic substitution reaction on the m-tolyl ring.

Synthesis of Complex Polycyclic Architectures Utilizing the Nicotinate Scaffold

The versatile structure of this compound, featuring a reactive amino group ortho to the ester functionality and an activated C6 position, serves as a valuable scaffold for the construction of a variety of fused polycyclic heterocyclic systems. These complex architectures are assembled through cyclocondensation and annulation reactions, leveraging the inherent reactivity of the aminonicotinate core to build additional rings.

A primary pathway to polycyclic structures involves the initial formation of a fused pyrimidine ring, leading to the pyrido[2,3-d]pyrimidine system. This transformation can be achieved through several synthetic strategies. One common approach involves the reaction of the parent 2-aminonicotinic acid, which can be derived from the ethyl ester, with urea. nih.gov This reaction typically proceeds via an initial acylation of the amino group by urea, followed by intramolecular cyclization and dehydration to yield the corresponding pyrido[2,3-d]pyrimidine-2,4-dione. Subsequent treatment with reagents like phosphorus oxychloride (POCl3) can then be used to introduce reactive chloro substituents, facilitating further functionalization and the construction of more complex systems. nih.gov

Alternatively, the amino group of ethyl 2-aminonicotinate derivatives can be reacted with various one-carbon synthons to construct the fused pyrimidine ring. For instance, reaction with formamide (B127407) or triethyl orthoformate can lead to the formation of the pyrido[2,3-d]pyrimidin-4-one skeleton. nih.gov Another effective method involves the condensation with dimethylformamide dimethylacetal (DMF-DMA) to form an intermediate amidine, which can then be cyclized with ammonia (B1221849) to afford the pyrido[2,3-d]pyrimidine core. nih.gov

The reactivity of the amino group can also be exploited through acylation or thioacylation followed by intramolecular cyclization. nih.govrsc.org Reaction of o-aminonicotinonitrile derivatives, closely related to the target nicotinate, with acid chlorides or isothiocyanates can yield acylated or thiourea (B124793) intermediates, which upon intramolecular cyclization, provide access to a range of substituted pyrido[2,3-d]pyrimidines. nih.govrsc.org These reactions highlight the utility of the 2-aminonicotinate scaffold in synthesizing diverse polycyclic architectures with potential applications in medicinal chemistry and materials science.

To illustrate these synthetic pathways, the following table summarizes key reactions for the construction of polycyclic systems from 2-aminonicotinate precursors.

Starting Material AnalogueReagent(s)Resulting Polycyclic SystemReference
2-Aminonicotinic acidUrea, then POCl3Dichlorinated pyrido[2,3-d]pyrimidine nih.gov
2-Amino-5-arylazonicotinateDMF-DMA, then NH3Pyrido[2,3-d]pyrimidine nih.gov
o-AminonicotinonitrileAcid ChloridesPyrido[2,3-d]pyrimidine nih.govrsc.org
o-AminonicotinonitrileCarbon DisulfideThio-functionalized pyrido[2,3-d]pyrimidine nih.gov
2-Aminonicotinic acidDiethyl oxalatePyrido[2,3-d]pyrimidine-2,4-dione nih.gov

These examples demonstrate the robust nature of the 2-aminonicotinate scaffold in the synthesis of complex fused heterocyclic systems, providing a foundation for the development of novel polycyclic architectures.

Structure Property Relationships in Substituted Nicotinates

Influence of Substituents on Electronic Properties

The electronic landscape of Ethyl 2-amino-5-(m-tolyl)nicotinate is shaped by the cumulative effects of its three key substituents: the m-tolyl group, the amino group, and the ethyl ester group, each attached to the central pyridine (B92270) ring.

Impact of the m-Tolyl Group on Electron Density Distribution

The m-tolyl group, attached at the C5 position of the nicotinate (B505614) ring, primarily functions as an electron-donating group (EDG). This influence stems from two main effects:

Inductive Effect: The methyl group on the tolyl substituent is an alkyl group, which is known to be electron-releasing through the sigma (σ) bond network. This inductive effect pushes electron density towards the aromatic ring to which it is attached.

Hyperconjugation: This is a stabilizing interaction that involves the delocalization of electrons from a C-H sigma bond into an adjacent empty or partially filled p-orbital or a π-orbital. In the tolyl group, this results in a donation of electron density into the π-system of the benzene (B151609) ring, and consequently, to the attached pyridine ring. stackexchange.com

In concert with the m-tolyl group, the amino group at the C2 position acts as a powerful electron-donating group through resonance (mesomeric effect), where its lone pair of electrons delocalizes into the pyridine ring. stackexchange.com Conversely, the ethyl nicotinate group at C3 is an electron-withdrawing group (EWG) due to the resonance of the carbonyl group. studentdoctor.net The net effect is a highly polarized pyridine ring, with increased electron density particularly at the ortho and para positions relative to the amino group.

Effects of Amine and Ester Groups on Molecular Polarity and Dipole Moment

Ester Group (-COOEt): This group contains two highly electronegative oxygen atoms, creating strong bond dipoles in the C=O and C-O bonds. The carbonyl oxygen, in particular, pulls electron density, making the ester group a significant contributor to polarity.

Correlation between Molecular Structure and Spectroscopic Signatures

The electronic perturbations caused by the substituents have a direct and measurable impact on the molecule's interaction with electromagnetic radiation, leading to characteristic spectroscopic signatures. nih.gov

Elucidation of Vibrational Mode Sensitivity to Substituents

Infrared (IR) and Raman spectroscopy provide insight into the vibrational modes of a molecule. The frequencies of these vibrations are sensitive to the bond strengths and masses of the atoms involved, which are in turn influenced by the electronic effects of substituents. nih.gov

For this compound, key vibrational modes are expected to be sensitive to its substitution pattern:

N-H Stretching: The amino group typically shows symmetric and asymmetric stretching vibrations. The electron-donating nature of the amino group and potential for hydrogen bonding can lead to a redshift (lower frequency) of these bands compared to a free amine. nih.gov

C=O Stretching: The carbonyl stretch of the ethyl ester group is a strong, characteristic band in the IR spectrum. Its exact position is influenced by conjugation with the pyridine ring. The presence of the electron-donating amino group can lead to a slight decrease in the C=O bond order through resonance, shifting this peak to a lower wavenumber compared to an unsubstituted ethyl nicotinate.

Pyridine Ring Vibrations: The vibrational modes of the pyridine ring itself are sensitive to substitution. mdpi.com Electron-donating groups like the amino and tolyl groups can alter the frequencies of the ring breathing and C-H bending modes. nih.gov

Predicted IR Absorption Frequencies for Key Functional Groups
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Comments
Amine (-NH₂)N-H Stretch3300-3500Two bands expected for asymmetric and symmetric stretching. Position influenced by hydrogen bonding.
Ester (-COOEt)C=O Stretch1700-1725Position is lowered due to conjugation with the aromatic ring and the electronic push from the amino group.
Aromatic RingC=C & C=N Stretch1550-1620Multiple bands are characteristic of the substituted pyridine ring.
Tolyl GroupC-H Bending700-850Pattern can sometimes indicate the meta-substitution pattern.

NMR Chemical Shift Perturbations Due to Structural Modifications

Nuclear Magnetic Resonance (NMR) spectroscopy is highly sensitive to the electronic environment of each nucleus. In ¹H and ¹³C NMR, the chemical shifts (δ) are directly correlated with the electron density around the nuclei. libretexts.org

¹H NMR:

Aromatic Protons: The protons on the pyridine ring are significantly influenced by the substituents. The powerful electron-donating amino group will cause a notable upfield shift (lower δ) for the proton at the C6 position (ortho) and the proton at the C4 position (para). The electron-withdrawing ester group at C3 will deshield the adjacent proton at C4. The protons on the m-tolyl group will appear in the aromatic region, with their shifts influenced by their position relative to the methyl group and the point of attachment to the nicotinate ring. inflibnet.ac.inwisc.edu

Amine Protons: The -NH₂ protons typically appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration.

Ethyl and Methyl Protons: The ethyl group of the ester and the methyl group of the tolyl substituent will show characteristic signals in the upfield region of the spectrum. inflibnet.ac.in

Predicted Relative ¹H NMR Chemical Shifts (δ, ppm)
Proton(s)Predicted Shift Range (ppm)Reason for Shift
Pyridine H (C6)~7.5 - 8.0Ortho to electron-donating -NH₂ (shielded) but adjacent to ring N (deshielded).
Pyridine H (C4)~8.0 - 8.5Para to -NH₂ (shielded) but ortho to -COOEt and meta to tolyl (deshielded).
m-Tolyl Protons~7.0 - 7.4Typical aromatic region, split according to their positions.
Amine (-NH₂)~5.0 - 6.0 (broad)Labile protons, shift is variable.
Ethyl (-OCH₂CH₃)~4.3 (q), ~1.3 (t)Typical ester ethyl group signals.
Tolyl (-CH₃)~2.3 - 2.5Typical benzylic methyl signal.

¹³C NMR: The trends observed in ¹H NMR are mirrored in ¹³C NMR. Carbons directly attached to or in ortho/para positions to the electron-donating amino and tolyl groups will be shielded (lower δ), while the carbonyl carbon of the ester and the carbons adjacent to it will be significantly deshielded (higher δ).

Absorption and Emission Profile Changes with Structural Variation

UV-Visible absorption and fluorescence emission spectroscopy probe the electronic transitions within a molecule. youtube.com The energy of these transitions is highly dependent on the substituents attached to a chromophore. hnue.edu.vn

The nicotinate ring system is the core chromophore. The presence of a strong electron-donating group (amino) and an electron-withdrawing group (ester) on the same conjugated system creates an intramolecular charge-transfer (ICT) character. acs.org

Absorption (UV-Vis):

Substituents with non-bonding electrons, like the amino group, can extend the π-system through resonance, causing a shift in the primary (π→π*) absorption bands to longer wavelengths (a bathochromic or red shift). hnue.edu.vn

The combination of the EDG (-NH₂) and EWG (-COOEt) facilitates an ICT transition upon excitation. This transition is lower in energy than the π→π* transitions of the unsubstituted parent aromatic rings, resulting in a significant red shift of the maximum absorption wavelength (λ_max). The m-tolyl group, being an EDG, will further contribute to this red shift. chemedx.org

Emission (Fluorescence):

Molecules with significant ICT character often exhibit fluorescence. Upon excitation, the molecule reaches an excited state with enhanced charge separation. The return to the ground state can occur via the emission of a photon (fluorescence).

The emission wavelength is also sensitive to the substituents. The stabilization of the ICT excited state by the push-pull nature of the amino and ester groups typically results in emission at a relatively long wavelength. The efficiency of this emission (quantum yield) and the lifetime of the excited state are also intrinsically linked to the molecular structure. acs.orgacs.org

Relationship between Molecular Geometry and Supramolecular Assembly in this compound

The three-dimensional arrangement of molecules in the solid state, known as supramolecular assembly, is dictated by the molecule's geometry and the nature of its intermolecular interactions. For this compound, the spatial relationship between the substituted pyridine ring and the m-tolyl group is a key determinant of its crystal packing. The dihedral angle between the planes of the pyridine and the tolyl rings will significantly influence how the molecules orient themselves to maximize favorable interactions. In related 5-aryl nicotinates, non-covalent interactions often lead to non-coplanar arrangements between the aromatic rings to minimize steric repulsion while optimizing packing efficiency.

Role of Intermolecular Interactions in Crystal Packing

The crystal packing of this compound is governed by a network of non-covalent interactions, primarily hydrogen bonds and π-π stacking. The amino group (-NH₂) is a potent hydrogen bond donor, while the pyridine ring nitrogen and the carbonyl oxygen of the ethyl ester are primary hydrogen bond acceptors. nih.gov This allows for the formation of robust supramolecular synthons, which are reliable and predictable patterns of intermolecular interactions.

In similar 2-aminopyridine (B139424) structures, molecules often assemble into dimers or chains via N-H···N or N-H···O hydrogen bonds. epa.gov For instance, the amino group of one molecule can form a hydrogen bond with the pyridine nitrogen of a neighboring molecule, creating a common R²₂(8) graph set motif. Alternatively, the amino group can interact with the ester's carbonyl oxygen. The presence of two donor protons on the amino group and multiple acceptor sites allows for the formation of complex three-dimensional networks. nih.govnih.gov

Table 1: Potential Intermolecular Interactions in the Crystal Packing of this compound

Interaction TypeDonorAcceptorPotential Role in Supramolecular Assembly
Hydrogen BondAmino (-NH₂)Pyridine NitrogenFormation of dimers and chains (e.g., R²₂(8) motif)
Hydrogen BondAmino (-NH₂)Ester Carbonyl OxygenCross-linking of primary motifs, building 2D or 3D networks
C-H···O InteractionAromatic/Alkyl C-HEster Carbonyl OxygenStabilization of the primary hydrogen-bonded framework
π-π StackingPyridine RingPyridine/Tolyl RingStabilization of layered structures; influences stacking distances

Design of Co-crystals and Polymorphs

Polymorphism, the ability of a compound to exist in multiple crystalline forms, and co-crystallization, the formation of a crystalline solid containing two or more neutral molecules, are fundamental concepts in crystal engineering. acs.org These different solid forms of the same compound can exhibit distinct physicochemical properties.

For this compound, the formation of polymorphs could arise from different arrangements of hydrogen bonds or varied π-π stacking geometries, driven by subtle changes in crystallization conditions. For example, one polymorph might be dominated by N-H···N synthons, while another might favor N-H···O interactions, leading to different packing efficiencies and stabilities. acs.org

Co-crystal design offers a strategy to systematically modify these properties by introducing a second molecule, a "co-former," that interacts with the target molecule through non-covalent bonds. researchgate.net Given the functional groups in this compound, suitable co-formers would be molecules capable of forming predictable supramolecular synthons. Carboxylic acids, for example, are excellent candidates as they can form a highly robust and well-documented carboxylic acid···pyridine N-heterocycle synthon. acs.orgacs.orguea.ac.uk

Table 2: Potential Co-formers for this compound and Their Target Interactions

Co-former ClassExample Co-formerTarget Site on Target MoleculePrimary Supramolecular Synthon
Dicarboxylic AcidsAdipic AcidPyridine NitrogenO-H···N (Acid-Pyridine)
Hydroxybenzoic Acids3-Hydroxybenzoic AcidPyridine Nitrogen, Amino GroupO-H···N (Acid-Pyridine), O-H···N (Phenol-Amine)
AmidesNicotinamide (B372718)Amino Group, Ester CarbonylN-H···O (Amide-Amine), N-H···O (Amine-Amide)

Structure-Reactivity Correlations in Synthetic Transformations

The reactivity of this compound in synthetic transformations is largely dictated by the electronic properties of the substituted pyridine ring. The 2-aminopyridine moiety is a key structural motif that influences the molecule's behavior in various reactions. thieme-connect.com The pyridine ring is generally considered electron-deficient compared to benzene, which affects its susceptibility to electrophilic and nucleophilic attack. However, the substituents on the ring profoundly modulate this intrinsic reactivity.

The presence of the strongly electron-donating amino group at the 2-position significantly increases the electron density of the pyridine ring, making it more susceptible to electrophilic substitution than unsubstituted pyridine. Conversely, the electron-withdrawing nature of the ethyl nicotinate group at the 3-position and the steric bulk of the tolyl group at the 5-position introduce competing effects that determine the ultimate regio- and stereochemical outcome of reactions.

Electronic and Steric Effects on Reaction Regio- and Stereoselectivity

Regioselectivity (where a reaction occurs) and stereoselectivity (which stereoisomer is formed) are governed by the interplay of electronic and steric effects. masterorganicchemistry.comkhanacademy.org In this compound, the directing influence of each substituent must be considered to predict reaction outcomes.

Electronic Effects: Substituents influence reactivity through inductive (-I/+I) and resonance (-R/+R) effects. libretexts.orgunizin.org The amino group at C2 is a powerful activating group due to its strong, electron-donating resonance effect (+R), which outweighs its inductive electron-withdrawing (-I) effect. This effect increases electron density primarily at the ortho (C3) and para (C5) positions relative to the amino group. The ethyl ester at C3 is a deactivating group, withdrawing electron density through both inductive (-I) and resonance (-R) effects, directing incoming electrophiles to the meta position (C5). The m-tolyl group at C5 has a weakly activating inductive effect (+I) from the methyl group.

The net result of these competing influences determines the most nucleophilic positions on the ring. The powerful activating effect of the amino group is dominant, strongly enhancing the reactivity of the ring towards electrophiles at its ortho (C3) and para (C5) positions. However, since these positions are already substituted, electrophilic attack would likely target the remaining open positions, C4 and C6. The combined electronic effects would favor substitution at the C4 and C6 positions, with the precise outcome depending on the specific reaction conditions and the nature of the electrophile.

Steric Effects: Steric hindrance plays a critical role in controlling selectivity. nih.gov The bulky m-tolyl group at the C5 position significantly hinders electrophilic attack at the adjacent C4 and C6 positions. Similarly, the ethyl ester group at C3 presents a steric barrier to attack at the C4 position. Therefore, while electronic effects might activate the C4 and C6 positions, the steric bulk of the neighboring groups will likely direct an incoming reagent to the less hindered C6 position.

Table 3: Analysis of Substituent Effects on the Pyridine Ring

SubstituentPositionElectronic EffectSteric EffectDirecting Influence (for Electrophilic Attack)
Amino (-NH₂)C2Activating (+R > -I)ModerateOrtho, Para (positions 3 and 5)
Ethyl Ester (-COOEt)C3Deactivating (-R, -I)ModerateMeta (position 5)
m-TolylC5Weakly Activating (+I)HighOrtho, Para (positions 4 and 6 relative to the tolyl group)

Potential Research Trajectories and Future Perspectives for Ethyl 2 Amino 5 M Tolyl Nicotinate

Exploration of Novel Synthetic Methodologies

The synthesis of substituted aminonicotinates, such as Ethyl 2-amino-5-(m-tolyl)nicotinate, is an active area of research. Current methodologies often involve the reaction of 2-bromonicotinates with primary amino acid ester hydrochlorides in the presence of a dehydrohalogenating agent like triethylamine. nih.gov However, variations in reaction conditions, such as using pyridine (B92270) as a solvent, can lead to the formation of 2-aminonicotinate esters. nih.gov

Future research could focus on developing more efficient and versatile synthetic routes. This might include exploring one-pot reactions, microwave-assisted synthesis, or the use of novel catalysts to improve yields and reduce reaction times. Additionally, the development of methods for the synthesis of N-substituted aminomaleimides could provide new pathways to related compounds. nih.gov The synthesis of multi-substituted pyridines from ylidenemalononitriles also presents a promising avenue for creating a diverse range of aminonicotinate derivatives. nih.gov

A key area of interest is the synthesis of various N-[(ethyl-4,6-diaryl-3-pyridinecarboxylate)-2-yl]amino acid esters. nih.gov This highlights the potential for creating a library of compounds with diverse functionalities by varying the amino acid ester component.

Advanced Spectroscopic Probes for Dynamic Studies

The dynamic behavior of molecules like this compound is crucial for understanding their function. Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying reversible molecular processes such as conformational changes and proton exchange. libretexts.org It has been successfully used to investigate the rotational barriers in related molecules like isonicotinamide. nih.gov For this compound, dynamic NMR could be employed to study the restricted rotation around the C-N amide bond and the aryl-CO bond. researchgate.net Such studies provide valuable information on the conformational properties and molecular gear systems. researchgate.net

Fluorescence spectroscopy is another valuable technique. Pyridine-based compounds can exhibit interesting fluorescence properties that are sensitive to their environment. mdpi.comrsc.org The fluorescence of substituted pyrimidines, for example, is influenced by the polarity of the solvent. researchgate.net Investigating the photophysical properties of this compound and its derivatives could lead to the development of fluorescent probes for various applications, including bioimaging. nih.gov The study of aggregation-induced emission in multi-substituted pyridines is also a promising area. nih.gov

Saturation Transfer Difference (STD) NMR is a technique used to detect the transient binding of small molecule ligands to macromolecular receptors. libretexts.orgyoutube.com This could be particularly useful for studying the interactions of this compound with biological targets. Furthermore, NMR spectroscopy provides an atomic-resolution view of interacting proteins and is sensitive to dynamic processes spanning a wide range of timescales, making it ideal for characterizing dynamic protein complexes. nih.gov

High-Throughput Computational Screening for Derivatization

Computational methods are increasingly important in drug discovery and materials science. High-throughput computational screening can be used to virtually assess a large number of derivatives of this compound for desired properties.

Molecular docking is a key technique used to predict the binding orientation and affinity of a molecule to a target protein. dovepress.comunar.ac.id This can be used to screen for derivatives with improved biological activity. For instance, docking studies have been used to investigate the binding of 6-aminonicotinate-based antagonists to the P2Y12 receptor. nih.gov In silico screening of nicotinamide (B372718) analogs has also been employed to identify potential inhibitors of nicotinamidase in methicillin-resistant Staphylococcus aureus. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the chemical structure of derivatives with their biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds. The use of computational tools like ADMETlab 2.0, ACD/ChemSketch, Molinspiration, and MolPredictX can aid in predicting the physicochemical, pharmacokinetic, safety, and biological activity properties of novel derivatives. nih.gov

Integration with Machine Learning for Predictive Chemical Design

Machine learning (ML) is revolutionizing drug discovery and chemical design. dntb.gov.uabohrium.com ML models can be trained on existing data to predict the properties of new molecules with high accuracy. nih.govresearchgate.net

For this compound, ML could be used to:

Predict bioactivity: ML models, including deep neural networks, can predict the bioactivity and toxicity of small molecules. bohrium.comnih.gov This can help in prioritizing which derivatives to synthesize and test.

De novo design: Generative ML models can design entirely new molecules with desired properties, expanding the chemical space around the this compound scaffold. dntb.gov.ua

Synthesis planning: ML algorithms can assist in planning the most efficient synthetic routes for new derivatives. dntb.gov.ua

The integration of ML with computational screening and experimental validation can create a powerful pipeline for the rapid discovery of new compounds with optimized properties. The development of computer-aided drug design (CADD) models using strategies like 'scaffold-hopping' can also identify promising new derivatives. mdpi.com

Development as a Versatile Synthetic Building Block in Complex Chemical Synthesis

The pyridine scaffold is a cornerstone in drug design, appearing in numerous approved pharmaceuticals. nih.govnih.gov this compound, with its functionalized pyridine ring, has the potential to be a versatile building block in the synthesis of more complex molecules.

Its amino and ester groups provide handles for further chemical modifications, allowing for the construction of fused heterocyclic systems and other intricate architectures. The reactivity of the pyridine ring itself can also be exploited in various chemical transformations. The development of novel synthetic methods, as discussed in section 7.1, will further enhance its utility as a synthetic intermediate.

Nicotinic acid and its derivatives have shown a wide range of applications in both medicine and agriculture. mdpi.com This underscores the potential of this compound as a starting material for the synthesis of new therapeutic agents and agrochemicals.

Investigation of Non-Covalent Interactions in Chemical Systems

Non-covalent interactions, such as hydrogen bonding and π-stacking, play a critical role in determining the structure and function of chemical and biological systems. acs.org

Hydrogen Bonding: The amino group and the ester carbonyl group in this compound are capable of participating in hydrogen bonds. youtube.comkhanacademy.org These interactions can influence the conformation of the molecule and its binding to target proteins. nih.gov The study of hydrogen bonding in amino acid radical cations and in amino alcohol salts provides insights into the types of interactions that could be expected. rsc.orgnih.gov

π-Stacking Interactions: The pyridine and tolyl rings in this compound can participate in π-stacking interactions. libretexts.org These interactions are important in the self-assembly of molecules and in the binding of ligands to proteins. The nature of substituents on the aromatic rings can significantly influence the strength and geometry of these interactions. acs.orgacs.org Theoretical investigations of π+-π+ stacking interactions in substituted pyridinium (B92312) ions have shown that electron-donating substituents can increase the interaction energy. nih.gov The study of unconventional hydrogen bonding and π-stacking in substituted pyridine carboxamides also provides valuable precedents. nih.gov

Understanding the non-covalent interactions of this compound is essential for predicting its behavior in different environments and for designing derivatives with specific binding properties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.